molecular formula C10H12N2 B13257132 5-(Cyclohex-1-en-1-yl)pyrimidine

5-(Cyclohex-1-en-1-yl)pyrimidine

Cat. No.: B13257132
M. Wt: 160.22 g/mol
InChI Key: VRVMKOBPKZYWJM-UHFFFAOYSA-N
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Description

5-(Cyclohex-1-en-1-yl)pyrimidine: is an organic compound with the molecular formula C10H12N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohex-1-en-1-yl)pyrimidine typically involves the reaction of cyclohexanone with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of the pyrimidine derivative. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification is typically achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclohex-1-en-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: 5-(Cyclohex-1-en-1-yl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They play a role in the development of new therapeutic agents for diseases such as cancer and viral infections .

Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of polymers, surfactants, solvents, and lubricants .

Mechanism of Action

The mechanism of action of 5-(Cyclohex-1-en-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-(Cyclohex-1-en-1-yl)pyrimidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

5-(cyclohexen-1-yl)pyrimidine

InChI

InChI=1S/C10H12N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h4,6-8H,1-3,5H2

InChI Key

VRVMKOBPKZYWJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CN=CN=C2

Origin of Product

United States

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